ClpB-IN-1
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Overview
Description
ClpB-IN-1 is a potent inhibitor of the ClpB protein, which is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family. ClpB is a molecular chaperone that plays a crucial role in the disaggregation and refolding of proteins, particularly under stress conditions such as heat shock. This compound has shown potential as an antibacterial agent due to its ability to inhibit the activity of ClpB, thereby impairing the survival of pathogenic bacteria under stress conditions .
Preparation Methods
The synthesis of ClpB-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of organic solvents, catalysts, and reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
ClpB-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ClpB-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of protein disaggregation and refolding. In biology, this compound is used to investigate the role of ClpB in bacterial stress responses and virulence. In medicine, it has potential as an antibacterial agent for the treatment of infections caused by pathogenic bacteria. In industry, this compound can be used in the development of new antimicrobial therapies and in the study of protein folding diseases .
Mechanism of Action
ClpB-IN-1 exerts its effects by binding to the ClpB protein and inhibiting its ATPase activity. This prevents the disaggregation and refolding of stress-denatured proteins, leading to the accumulation of protein aggregates and impaired bacterial survival. The molecular targets of this compound include the nucleotide-binding domains of ClpB, which are essential for its ATPase activity. The inhibition of ClpB disrupts the protein homeostasis in bacteria, making them more susceptible to stress conditions .
Comparison with Similar Compounds
ClpB-IN-1 is unique among ClpB inhibitors due to its high potency and specificity. Similar compounds include other inhibitors of the AAA+ family of proteins, such as Hsp104 inhibitors and DnaK inhibitors. this compound stands out due to its ability to specifically target ClpB without affecting other AAA+ proteins. This specificity makes this compound a valuable tool for studying the role of ClpB in bacterial stress responses and for developing targeted antibacterial therapies .
References
Properties
IUPAC Name |
3-(4-hydroxy-3-prop-2-enyl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c1-2-7-16-13(18)11(20-14(16)19)10-8-5-3-4-6-9(8)15-12(10)17/h2-6,18H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJJIBDJRDXPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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